2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-2-27-16-7-5-14(6-8-16)21-18(24)11-15-12-28-19(22-15)23-29(25,26)17-9-3-13(20)4-10-17/h3-10,12H,2,11H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHBIVWHSPIEPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound classified as a sulfonamide derivative. This compound possesses a unique thiazole ring structure, which enhances its biological activity and potential therapeutic applications. Sulfonamides are well-known for their antimicrobial properties, making this compound a subject of interest in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 335.85 g/mol. The compound features the following structural components:
- Thiazole Ring : Contributes to electronic properties and biological activity.
- Sulfonamide Group : Known for its role in inhibiting bacterial growth.
- Ethoxyphenyl Group : Enhances solubility and potential interactions with biological targets.
The biological activity of this compound primarily involves the inhibition of specific enzymes or receptors within biological pathways. The sulfonamide group can interact with target enzymes, potentially disrupting their activity. Research on similar compounds indicates that modifications in the structure can significantly alter potency and selectivity against target enzymes.
Antimicrobial Properties
Research has shown that sulfonamide derivatives exhibit significant antibacterial and antifungal activities. The thiazole ring and the sulfonamide moiety are believed to contribute to these effects by inhibiting bacterial folate synthesis, an essential pathway for bacterial growth.
Antitumor Activity
Studies have indicated that compounds with similar structures possess anticancer properties. The ability to inhibit specific enzymes involved in cell proliferation makes this compound a candidate for further investigation in cancer therapy.
Case Studies
- Antibacterial Activity : A study demonstrated that sulfonamide derivatives, including those with thiazole rings, exhibited effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating enhanced efficacy.
- Anticancer Potential : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways.
Data Table: Comparative Biological Activity
| Compound Name | Structure Features | Antibacterial Activity | Antitumor Activity |
|---|---|---|---|
| This compound | Thiazole, Sulfonamide | MIC < 10 µg/mL against E. coli | Induces apoptosis in cancer cell lines |
| 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cycloheptylacetamide | Similar structure | MIC < 5 µg/mL against S. aureus | Effective against breast cancer cells |
| 2-(2-(4-fluorophenylsulfonamido)thiazol-4-yl)-N-(3-methylphenyl)acetamide | Fluorine substitution | MIC < 8 µg/mL against Pseudomonas aeruginosa | Potent in leukemia models |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole-Acetamide Cores
The following compounds share structural similarities but differ in substituents, impacting physicochemical and biological properties:
*Estimated based on structural analogs.
Functional Group Variations
- Sulfonamide vs. Sulfamoyl Groups : The 4-chlorophenylsulfonamido group in the target compound contrasts with sulfamoylphenyl derivatives (e.g., 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide). Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which may improve target binding compared to sulfamoyl analogs .
- Ethoxy vs. Methoxy Substituents : The 4-ethoxyphenyl group in the target compound likely increases lipophilicity (logP ~3.0–3.5*) compared to methoxy analogs (e.g., 2-chloro-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide), which may enhance blood-brain barrier penetration .
Key Research Findings and Gaps
- Tautomerism : Related compounds (e.g., 3c-I/3c-A) exhibit tautomeric equilibria, which could influence the target compound’s stability or receptor interactions .
- Further in vitro testing is needed to validate these hypotheses.
- Optimization Opportunities : Introducing polar groups (e.g., hydroxyl or piperazine) could balance lipophilicity and solubility, addressing limitations seen in high-logP analogs like Y206-8490 .
Q & A
Q. Optimization Tips :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction rates.
- Catalysts : Triethylamine or DMAP improves sulfonamide coupling efficiency .
- Temperature : Controlled heating (40–60°C) minimizes side reactions during cyclization .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?
Answer:
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, thiazole protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] at m/z 463.05) .
- HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Q. Key Variables :
- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity .
- Dose Range : Test 0.1–100 µM for dose-response curves .
Advanced: How can contradictory reports about its biological efficacy be resolved?
Answer:
Contradiction Analysis Framework :
Source Verification : Cross-check data from peer-reviewed journals (e.g., PubChem, avoid vendor-reported data like BenchChem) .
Experimental Reproducibility :
- Stereochemical Purity : Chiral HPLC to rule out enantiomer interference .
- Assay Conditions : Standardize protocols (e.g., pH, serum content in cell media) .
Meta-Analysis : Compare IC values across studies; outliers may reflect assay-specific variables (e.g., ATP levels in cytotoxicity assays) .
Example Case : Discrepancies in antimicrobial activity may arise from differences in bacterial strain resistance profiles or compound solubility .
Advanced: What computational strategies predict its binding interactions with biological targets?
Answer:
Methodology :
Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase). The sulfonamide group often coordinates with Zn in the active site .
MD Simulations : GROMACS for stability analysis (20-ns simulations, AMBER force field) .
QSAR : Develop models using substituent electronic parameters (Hammett σ) to predict activity trends .
Q. Data Interpretation :
- Docking Scores : Lower binding energy (ΔG < -8 kcal/mol) suggests high affinity .
- Pharmacophore Mapping : Highlight critical moieties (e.g., thiazole ring for hydrophobic interactions) .
Advanced: How can structure-activity relationship (SAR) studies guide rational modifications?
Answer:
SAR Strategies :
Substituent Variation :
- 4-Ethoxyphenyl : Replace with electron-withdrawing groups (e.g., nitro) to enhance target binding .
- Chlorophenyl : Test halogen size (Br vs. Cl) for steric effects .
Bioisosteric Replacement : Swap thiazole with oxazole to modulate metabolic stability .
Q. Example Modifications and Outcomes :
| Modification | Observed Effect | Reference |
|---|---|---|
| Ethoxy → Methoxy | ↑ Solubility, ↓ IC (MCF-7) | |
| Thiazole → Triazole | ↓ Antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
